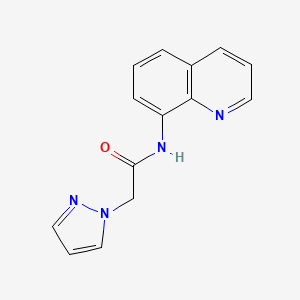
2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide, also known as HPPB, is a small molecule that has been studied for its potential therapeutic effects. HPPB is a benzamide derivative that has been shown to have promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is not fully understood, but it is believed to act through multiple pathways. 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to inhibit the formation of beta-amyloid plaques by reducing the production of beta-amyloid peptides. 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to have antioxidant effects and can reduce oxidative stress in cells.
Biochemical and Physiological Effects:
2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to have various biochemical and physiological effects in scientific research studies. 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to reduce the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has also been shown to have anti-inflammatory effects and can reduce inflammation in various animal models. Additionally, 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to have antioxidant effects and can reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is its reproducible synthesis method, which allows for the production of pure 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide in large quantities. 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has also been shown to have promising results in various scientific research studies, making it a potential therapeutic agent for various diseases. However, one of the limitations of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is its limited bioavailability, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide. One potential direction is to further investigate the mechanism of action of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide and to identify its molecular targets. Another potential direction is to develop more efficient methods for delivering 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide to the brain to improve its bioavailability. Additionally, further studies are needed to determine the safety and efficacy of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide in vivo, which could lead to the development of new therapeutic agents for various diseases.
Conclusion:
In conclusion, 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is a small molecule that has been studied for its potential therapeutic effects. The synthesis of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is reproducible and scalable, and 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has shown promising results in various scientific research studies. 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to have neuroprotective, anti-inflammatory, and antioxidant effects, making it a potential therapeutic agent for various diseases. Further studies are needed to determine the safety and efficacy of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide in vivo and to identify its molecular targets, which could lead to the development of new therapeutic agents.
Synthesemethoden
The synthesis of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide involves the reaction of 2-hydroxy-3-methylbenzoic acid with N-(1-propan-2-ylpiperidin-4-yl)amine in the presence of a coupling agent. The resulting product is then purified through recrystallization to obtain pure 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide. The synthesis of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been reported in various scientific journals and has been shown to be a reproducible and scalable method.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been studied for its potential therapeutic effects in various scientific research studies. One of the main applications of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is in the treatment of neurodegenerative diseases such as Alzheimer's disease. 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to have neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has also been studied for its potential anti-inflammatory effects and has shown promising results in reducing inflammation in various animal models.
Eigenschaften
IUPAC Name |
2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11(2)18-9-7-13(8-10-18)17-16(20)14-6-4-5-12(3)15(14)19/h4-6,11,13,19H,7-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKFBWVJUMAKGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2CCN(CC2)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[2-(dimethylamino)-2-oxoethyl]-N,3,5-trimethylbenzamide](/img/structure/B7473546.png)



![N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide](/img/structure/B7473574.png)

![Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7473594.png)